2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The compound features an ethyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core and a carboxylic acid group at the 6-position.
This structural feature positions it as a candidate for further pharmacological optimization.
Properties
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-3-8-10-4-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARXGKVMUWPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid span several scientific domains:
Medicinal Chemistry
- Anticancer Activity : The compound exhibits significant antitumor effects across various cancer cell lines. For instance, studies have shown that it inhibits tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. The following table summarizes its cytotoxicity against specific cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases.
- Enzymatic Inhibition : Research highlights the compound's ability to act as a selective protein inhibitor, showcasing its potential in drug design aimed at targeting specific enzymes involved in disease processes .
Material Science
- Photophysical Properties : The compound has been explored for its unique photophysical characteristics, making it suitable for applications in developing new materials with optical properties .
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This study supports its role as a promising anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments, reinforcing its potential for clinical applications .
Mechanism of Action
The mechanism of action of 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:
*Similarity scores derived from structural comparisons using cheminformatics tools .
Structural and Functional Differences
- Carboxylic Acid Position : The COOH group at C6 (vs. C3 in 5,7-dimethyl derivatives) may influence binding affinity to target enzymes, such as dipeptidyl peptidase-4 (DPP-4) in the case of Anagliptin precursors .
- Bioactivity: While 2-methyl derivatives are validated in clinical applications (e.g., Anagliptin), the ethyl variant remains less studied.
Pharmacological Potential
- Antidiabetic Activity : The 2-methyl analog’s role in DPP-4 inhibition suggests that the ethyl variant could be optimized for similar pathways with improved pharmacokinetics .
- Anticancer Applications: Pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., cyclobutyl) show promise in disrupting VEGF signaling, a mechanism relevant to renal cell carcinoma .
Biological Activity
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Target Proteins
The primary biological target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TKIs) . This interaction is crucial for the modulation of signaling pathways involved in cell proliferation and survival.
Mode of Action
The compound exerts its effects by binding to specific amino acid residues in protein molecules, particularly within protein kinase domains. This binding inhibits the activity of kinases involved in tumor growth and progression, thereby exhibiting antitumor effects across various cancer cell lines .
Pharmacokinetics
Research indicates that this compound possesses favorable physicochemical properties that enhance its bioavailability. The compound has been shown to undergo various chemical reactions such as oxidation and reduction, which may affect its stability and efficacy in biological systems .
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of this compound. It has shown efficacy against several cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
In vitro studies indicate that the compound can induce apoptosis and inhibit cell proliferation through its interaction with EGFR and downstream signaling pathways .
Other Biological Activities
Beyond its antitumor effects, this compound also exhibits potential anti-inflammatory properties. Research suggests that it may modulate inflammatory responses by inhibiting specific signaling pathways associated with cytokine production .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives, revealing that modifications at various positions can enhance selectivity and potency against specific kinases .
- Anticancer Studies : In a comparative study, derivatives were tested for their IC50 values against PI3Kδ (a critical kinase in cancer signaling). The most potent derivative exhibited an IC50 value as low as 18 nM, indicating strong inhibitory activity .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression. For instance, it has shown selective inhibition against PI3K isoforms with promising selectivity ratios .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
